1H-Perfluoropentane

Description

Contextualizing 1H-Perfluoropentane within Hydrofluorinated Alkane Chemistry

This compound belongs to the class of organic compounds known as hydrofluorocarbons (HFCs) or, more broadly, hydrofluorinated alkanes. wikipedia.org These are synthetic compounds composed of carbon, hydrogen, and fluorine atoms. wikipedia.org HFCs were developed as replacements for chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) to mitigate damage to the stratospheric ozone layer. wikipedia.org

The chemistry of hydrofluorinated alkanes is distinct from that of their parent hydrocarbons. The presence of strong carbon-fluorine (C-F) bonds imparts significant chemical and thermal stability. researchgate.net this compound is a specific example of a hydrofluorinated alkane where a pentane (B18724) backbone is almost completely fluorinated, leaving a single hydrogen atom. This structure places it within a subset of HFCs often referred to as partially fluorinated compounds, differentiating it from both non-fluorinated alkanes and fully fluorinated perfluoroalkanes (PFCs), such as perfluoropentane (C5F12). synquestlabs.comnih.gov The reactivity of HFCs can be significantly different from their non-fluorinated counterparts; for instance, while uracil (B121893) and 5-fluorouracil (B62378) are both high-melting crystalline solids, the latter is a powerful anti-cancer agent. wikipedia.org

Significance of Partially Fluorinated Compounds in Advanced Chemical Systems

The presence of both fluorine and hydrogen atoms gives partially fluorinated compounds, like this compound, a unique set of physicochemical properties that are leveraged in numerous advanced chemical systems. wikipedia.orgresearchgate.net The introduction of fluorine into a hydrocarbon framework can alter electron distribution, which in turn affects properties like pKa, dipole moment, and chemical reactivity. tandfonline.com

Key areas where partially fluorinated compounds are significant include:

Advanced Materials and Coatings : These compounds are valued for their exceptional thermal stability and chemical inertness. chemimpex.comresearchgate.net Their low surface tension and energy contribute to excellent oil and water repellency, making them ideal for use in protective and high-performance coatings for industries like aerospace and automotive. chemimpex.com Partially fluorinated polymers also exhibit good mechanical properties and resistance to most chemicals. mdpi.com

Specialty Solvents : The unique polarity and inertness of partially fluorinated compounds make them effective solvents in specific chemical reactions. chemimpex.com For example, this compound is used as a solvent in the synthesis of other fluorinated molecules, where it helps to improve reaction efficiency and selectivity. chemimpex.com

Electrochemical Applications : In energy storage and conversion, partially fluorinated compounds are used as solvents in electrolytes for lithium batteries. academie-sciences.fr Compared to their fully fluorinated counterparts, they can have a reasonably high polarity while maintaining stability. academie-sciences.fr The strong electron-withdrawing nature of fluorine enhances the stability of materials against degradation in electrochemical processes. academie-sciences.fr

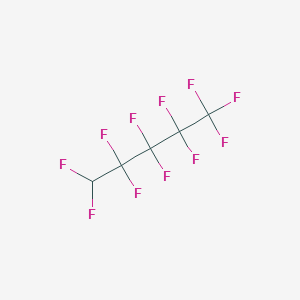

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5-undecafluoropentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HF11/c6-1(7)2(8,9)3(10,11)4(12,13)5(14,15)16/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXFBZGUXZMEPIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F9CF2H, C5HF11 | |

| Record name | Pentane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50895160 | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5-Undecafluoropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50895160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

375-61-1 | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5-Undecafluoropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50895160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5-Undecafluoropentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations for 1h Perfluoropentane

General Strategies for Hydrofluorination and Fluorination

The introduction of fluorine into organic molecules, a critical step in the synthesis of compounds like 1H-perfluoropentane, can be achieved through various hydrofluorination and fluorination methods.

Advanced Approaches in Organofluorine Synthesis

The field of organofluorine chemistry is continually evolving, with new methods being developed to improve efficiency and selectivity. numberanalytics.com Traditional fluorinating agents often present environmental challenges, leading to the development of newer, more sustainable options. numberanalytics.com These advanced approaches include:

Catalytic Methods: The use of catalysts can significantly reduce the amount of fluorinating agents required, minimizing waste and environmental impact. numberanalytics.com

Electrochemical Synthesis: This method offers a more energy-efficient and less wasteful alternative to traditional chemical synthesis routes. numberanalytics.com

Flow Chemistry: Continuous flow processes can enhance efficiency, reduce waste, and improve safety compared to batch processes. numberanalytics.com

A notable advancement is the Fe(III)/NaBH4-mediated free radical hydrofluorination of unactivated alkenes using Selectfluor as the fluorine source. This reaction proceeds under mild conditions and exhibits excellent functional group tolerance. nih.govdovepress.com

Principles of Green Chemistry in Fluorine-Containing Compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of organofluorine compounds to minimize their environmental footprint. shibaura-it.ac.jp Key aspects of this approach include:

Development of Greener Fluorinating Agents: Research is focused on creating fluorinating agents that are derived from renewable sources, are less toxic, and are easier to recycle. numberanalytics.comshibaura-it.ac.jp

Improving Reaction Efficiency: Catalysis plays a crucial role in enhancing reaction efficiency and selectivity, thereby reducing the amount of reagents needed and minimizing waste generation. numberanalytics.com

Recycling and Reuse: The ability to recycle and reuse fluorinated compounds is a critical aspect of sustainable organofluorine chemistry. numberanalytics.com

Atom Economy and Process Mass Intensity: Metrics like atom economy and process mass intensity are used to assess the environmental impact of synthetic processes. For example, one-step direct fluorination processes compare favorably with multi-step methods. rsc.org

The use of anhydrous hydrogen fluoride (B91410) (aHF) is common in large-scale industrial processes, but its corrosive nature limits its application. rsc.org Therefore, developing more benign fluorination methods is a key goal of green chemistry in this field. rsc.org

Specific Synthesis of 1H-Perfluoroalkanes and Analogous Structures

The synthesis of 1H-perfluoroalkanes, including this compound, often involves the use of perfluoroalkyl precursors.

Preparation from Perfluoroalkyl Precursors

A common industrial method for preparing fluorotelomer alcohols involves the telomerization of pentafluoroethyliodide with tetrafluoroethylene (B6358150) to produce perfluoroalkyl iodides. These iodides are then reacted with ethylene (B1197577) and subsequently hydrolyzed to yield 1H,1H,2H,2H-perfluoroalkan-1-ols. google.com While not a direct synthesis of this compound, this illustrates the use of perfluoroalkyl intermediates.

Another approach involves the arylation of readily available 1H-perfluoroalkanes using a copper chloride/phenanthroline catalyst. marquette.edu This method has been shown to be effective for various 1H-perfluoroalkanes. marquette.edu

The synthesis of (1H,1H-Perfluoroalkyl)phenyliodonium triflates can be achieved by oxidizing 1-iodo-1H,1H-perfluoroalkanes followed by treatment with triflic acid and benzene. oup.com

Stereoselective and Regioselective Synthesis Considerations

Achieving stereoselectivity and regioselectivity is a significant challenge in organofluorine synthesis. proceedings.comsigmaaldrich.comresearchgate.netrsc.org For instance, the Fe(III)/NaBH4-mediated hydrofluorination of unactivated alkenes results in exclusive Markovnikov addition, demonstrating high regioselectivity. nih.gov Similarly, the synthesis of Z-monofluoroalkenes has been achieved with excellent stereoselectivity through a tandem fluorination-desulfonation sequence. rsc.org

Chemical Reactivity and Transformation Mechanisms of this compound

This compound exhibits characteristic reactivity due to the strong carbon-fluorine bonds and the presence of a single hydrogen atom. It is generally considered chemically stable. synquestlabs.com

Under certain conditions, 1H-perfluoroalkanes can undergo transformations. For example, they can be formed as metabolites from the biotransformation of perfluoroalkyl phosphinic acids (PFPIAs). industrialchemicals.gov.auturi.org This process involves the cleavage of the C-P bond. industrialchemicals.gov.auturi.org These resulting 1H-perfluoroalkanes can then be further metabolized to perfluoroalkanoic acids (PFCAs). industrialchemicals.gov.auturi.org

The reactivity of 1H-perfluoroalkanes has also been explored in synthetic applications. For example, a general method for the arylation of 1H-perfluoroalkanes has been developed using a copper-catalyzed reaction. marquette.edu The proposed mechanism involves the deprotonation of the 1H-perfluoroalkane, followed by transmetalation with a copper halide and subsequent reaction with an aryl iodide. marquette.edu

Thermolysis of related (1H,1H-perfluoroalkyl)phenyliodonium triflates produces 1H,1H-perfluoroalkyl triflate and iodobenzene, indicating the cleavage of the C-I bond. oup.com

Elucidation of Reaction Pathways

The formation of this compound can be achieved through several distinct synthetic routes. Key pathways include the thermal decomposition of larger perfluorinated molecules and the reduction of functionalized perfluoropentane derivatives.

One significant pathway is the thermal decomposition (pyrolysis) of perfluorohexanoic acid (PFHxA) . At elevated temperatures, perfluorocarboxylic acids undergo a series of complex reactions. While the dominant initial decomposition step often involves the elimination of HF and CO to form a shorter-chain perfluoroacyl fluoride, an alternative pathway becomes relevant at higher temperatures. nih.govresearchgate.net This alternative route proceeds via the elimination of carbon dioxide (CO₂), a reaction with a higher activation energy, to generate a perfluoroalkane intermediate. nih.gov In the case of PFHxA, this process would lead to the formation of a C₅F₁₁ radical or carbanion, which can then be protonated by a hydrogen source in the reaction environment to yield this compound. researchgate.net Studies on the degradation of perfluorooctanoic acid (PFOA) have shown that the resulting C₇F₁₅• radical can be protonated to form 1H-perfluoroheptane, supporting this mechanistic hypothesis for shorter-chain homologues. researchgate.net

Another well-defined pathway is the reduction of 1-haloperfluoropentanes . Research has demonstrated the efficient synthesis of 1-deutero-1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane, a deuterated isotopologue of this compound. researchgate.net This synthesis was accomplished by treating 1-iodononafluoropentane with metallic zinc in heavy water (D₂O) at elevated temperatures. researchgate.net The mechanism involves the reduction of the carbon-iodine bond by zinc, followed by deuteration from the solvent. This method can be directly adapted for the synthesis of this compound by substituting D₂O with a standard proton source like water.

A third potential pathway involves the hydrogenation of a perfluoropentene isomer (C₅F₁₀). The synthesis of a related compound, 1,1,1,2,3,4,4,5,5,5-decafluoropentane (HFC-43-10mee), is achieved through the hydrogenation of decafluoro-2-pentene. nih.gov This suggests that this compound could be synthesized by the catalytic hydrogenation of an appropriate perfluoropentene precursor, where H₂ adds across the double bond.

Table 1: Key Reaction Pathways for this compound Synthesis

| Reaction Pathway | Precursor | Key Reagents/Conditions | Intermediate Species |

|---|---|---|---|

| Pyrolysis | Perfluorohexanoic Acid | High Temperature (>750°C) | Perfluoropentyl radical (C₅F₁₁•) |

| Reduction | 1-Iodoperfluoropentane | Zinc, H₂O | Perfluoropentyl anion/radical |

| Hydrogenation | Perfluoropentene | H₂, Catalyst (e.g., Pd/C) | Adsorbed alkene on catalyst surface |

Interactions with Catalytic Systems and Modifiers in Chemical Transformations

Catalysts and chemical modifiers play a pivotal role in directing the synthesis and subsequent reactions of this compound. They influence reaction rates, selectivity, and the types of transformations that can be achieved.

In the synthesis of hydrofluoroalkanes via hydrogenation , the choice of catalyst is critical. For the conversion of perfluoroalkenes to their corresponding hydrofluoroalkanes, palladium on carbon (Pd/C) is an effective catalyst. nih.gov In a hypothetical synthesis of this compound from a perfluoropentene, the perfluoroalkene would adsorb onto the surface of the palladium catalyst. The catalyst facilitates the cleavage of the H-H bond in hydrogen gas and the subsequent addition of hydrogen atoms across the double bond of the perfluoroalkene, yielding the saturated this compound.

This compound itself can serve as a substrate in catalyzed reactions, which provides insight into its interactions with catalytic systems. A notable example is the copper-catalyzed arylation of 1H-perfluoroalkanes . In this transformation, this compound is reacted with an aryl iodide in the presence of a copper chloride/phenanthroline catalyst. A crucial component of this system is the use of a strong, non-nucleophilic base, such as bis(2,2,6,6-tetramethylpiperidino)zinc (TMP₂Zn), which acts as a reaction modifier. escholarship.org

The proposed mechanism involves the initial deprotonation of this compound by TMP₂Zn. escholarship.org This step is challenging due to the acidity of the C-H bond but is enabled by the strong base, forming a bis(perfluoroalkyl)zinc intermediate. This organozinc species then undergoes transmetalation with the copper catalyst. The resulting copper-perfluoroalkyl species reacts with the aryl iodide in a process likely involving oxidative addition and reductive elimination steps to form the final arylated perfluoroalkane product and regenerate the catalyst. escholarship.org This system demonstrates a sophisticated interaction where a modifier (the zinc base) is required to generate a reactive intermediate that can engage with the primary catalytic cycle.

Table 2: Influence of Catalytic Systems and Modifiers on this compound Transformations

| Transformation | Catalytic System | Modifier/Co-reagent | Role of Catalyst/Modifier |

|---|---|---|---|

| Hydrogenation of Perfluoropentene | Palladium on Carbon (Pd/C) | Hydrogen (H₂) | Facilitates addition of hydrogen across the C=C double bond. |

| Arylation of this compound | Copper(I) Chloride / Phenanthroline | Bis(2,2,6,6-tetramethylpiperidino)zinc (TMP₂Zn) | TMP₂Zn acts as a base to deprotonate C₅HF₁₁, forming a reactive organozinc intermediate for the copper-catalyzed cross-coupling. escholarship.org |

Computational Chemistry and Theoretical Modeling of 1h Perfluoropentane

Molecular Modeling of Hydrofluorinated and Perfluorinated Frameworks

Molecular modeling of hydrofluorinated compounds like 1H-Perfluoropentane involves the use of sophisticated computational methods to simulate molecular behavior. These models are essential for understanding how the presence of both hydrogen and a high degree of fluorination influences the molecule's characteristics.

Quantum chemical calculations are fundamental to understanding the electronic properties of this compound. Methods like Density Functional Theory (DFT) are employed to analyze its structure and reactivity. utoronto.ca DFT calculations, using functionals like B3LYP, have been used to determine the optimized geometrical configuration, infrared intensities, and harmonic frequencies of HFC-43-10mee. utoronto.ca

Conformational analysis of this compound is critical for understanding its physical properties. Due to the presence of internal rotors within its carbon backbone, the molecule can exist in different spatial arrangements or conformers. utoronto.ca Theoretical calculations have been performed to identify the ground-state configurations of HFC-43-10mee. utoronto.ca Perfluorinated n-alkanes are known to exhibit stable helical conformations, which minimize the repulsion between the highly electronegative fluorine atoms. researchgate.net

Table 1: Key Intermolecular Interactions in Hydrofluorinated Frameworks

This table summarizes the types of non-covalent interactions that are computationally modeled to understand the behavior of this compound and similar compounds.

| Interaction Type | Description | Relevance to this compound |

|---|---|---|

| Van der Waals Forces | Weak, non-specific attractions between molecules arising from temporary fluctuations in electron distribution. | A primary force governing the physical state and binding affinity due to the low polarizability of fluorine. itrcweb.orgnih.gov |

| Dipole-Dipole Interactions | Attractive forces between the positive end of one polar molecule and the negative end of another. | Generally weak for perfluorinated chains but can be locally significant around the C-H bonds. |

| Weak Hydrogen Bonds (C-H···F) | An electrostatic attraction between a hydrogen atom covalently bound to carbon and a fluorine atom. | Contributes to the stabilization of crystal structures and influences conformational preferences. mdpi.com |

| Halogen-Halogen Interactions (F···F) | Interactions between fluorine atoms on adjacent molecules. | Can be either attractive or repulsive and play a role in the packing of molecules in the solid state. mdpi.com |

Quantum Chemical Calculations and Electronic Structure Analysis

Quantitative Structure-Property Relationship (QSPR) and Predictive Modeling

QSPR models are statistical tools that correlate the structural features of molecules with their macroscopic properties. These models are invaluable for predicting the behavior of chemicals like this compound for which limited experimental data may exist. nih.gov

Predictive models are crucial for estimating how this compound will be distributed in the environment. Mackay fugacity models, a type of partitioning model, have been used to predict its environmental fate. Level I Mackay modeling for HFC-43-10mee predicted that at equilibrium, over 99.99% of the substance would partition to the air compartment, with negligible amounts partitioning to soil, water, or sediment. industrialchemicals.gov.au This is consistent with its high volatility. industrialchemicals.gov.au

More broadly, QSPR models are developed for classes of per- and polyfluoroalkyl substances (PFAS) to predict key environmental partitioning coefficients, such as the octanol-water partition coefficient (Kow) and the organic carbon-water (B12546825) partition coefficient (Koc). nih.govrsc.org Models like the quantum chemistry-based COSMOtherm have been used to predict partition coefficients for neutral PFAS with high accuracy, helping to fill data gaps. nih.govacs.org

The foundation of QSPR models lies in molecular descriptors—numerical values that encode structural or electronic information about a molecule. kg.ac.rs These descriptors are mathematically correlated with physical properties like boiling point, vapor pressure, and water solubility. ualberta.caresearchgate.net

For fluorinated compounds, relevant descriptors often include constitutional indices (e.g., molecular weight), topological indices (which describe atomic connectivity), and quantum-chemical descriptors (e.g., dipole moment, HOMO/LUMO energies). nih.govcadaster.eu For example, a QSPR model developed to predict the organic carbon normalized sorption coefficient (Koc) for a range of PFAS successfully used molecular weight (MW), dipole moment (μ), and the energy of the lowest unoccupied molecular orbital (ELUMO) as predictive descriptors. nih.gov The correlation of these fundamental molecular characteristics with macroscopic properties allows for the estimation of environmental behavior without direct measurement.

Table 2: Molecular Descriptors and Correlated Properties

This table outlines common molecular descriptors used in QSPR models for fluorinated compounds and the macroscopic properties they help predict.

| Molecular Descriptor | Description | Correlated Macroscopic Property |

|---|---|---|

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | Boiling point, vapor pressure, partitioning behavior. nih.govualberta.ca |

| Dipole Moment (μ) | A measure of the net molecular polarity. | Solubility, intermolecular interactions, sorption. nih.gov |

| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Chemical reactivity, stability, and potential for degradation. researchgate.netnih.gov |

| Molar Refractivity (MR) | A measure of the total polarizability of a mole of a substance. | London dispersion forces, binding affinity. ualberta.ca |

| Solvent Accessible Surface Area (SASA) | The surface area of a molecule that is accessible to a solvent. | Lipophilicity, solubility, interactions with biological molecules. ualberta.ca |

Development of Predictive Models for Environmental Partitioning Behavior

Theoretical Prediction of Chemical Stability and Environmental Lifetimes

Theoretical models are essential for predicting the chemical stability and persistence of this compound in the environment. Due to the strength of the C-F bond, perfluorinated compounds are generally very stable. service.gov.uk For this compound, the presence of C-H bonds provides a site for atmospheric degradation.

The primary degradation pathway in the environment is predicted to be the reaction with tropospheric hydroxyl (OH) radicals, which abstract a hydrogen atom. industrialchemicals.gov.au Following this initial step, further transformations are expected to yield more hydrophilic products that can be removed from the atmosphere via precipitation. industrialchemicals.gov.au Hydrolysis is not considered a significant degradation pathway, with modeling estimating a hydrolytic half-life of 240,000 years at a neutral pH. industrialchemicals.gov.au

Various models and reports have estimated the atmospheric lifetime of HFC-43-10mee. These predictions, while slightly different, all point to a lifetime of over a decade, classifying it as a persistent greenhouse gas. industrialchemicals.gov.aukopri.re.krstatcan.gc.ca

Table 3: Predicted Environmental Lifetimes for this compound (HFC-43-10mee)

This table compiles theoretically predicted and model-derived lifetimes for this compound from various scientific sources.

| Parameter | Predicted Value | Source/Model |

|---|---|---|

| Atmospheric Lifetime | 16.1 years | Montzka et al., 2011 kopri.re.kr |

| Atmospheric Lifetime | 17.1 years | IPCC (1996) / Environment Canada, 2007 industrialchemicals.gov.austatcan.gc.ca |

| Atmospheric Lifetime | ~18 years | Theoretical Study based on M05-2X/MG3S and MPWB1K/MG3S methods researchgate.net |

| Tropospheric Lifetime (vs. OH) | 17.9 years | Montzka et al., 2011 kopri.re.kr |

| Stratospheric Lifetime | 157 years | Montzka et al., 2011 kopri.re.kr |

| Hydrolytic Half-life (pH 7) | 2.4 x 105 years | Gannon JT 1998 (modeling) industrialchemicals.gov.au |

Environmental Science and Fate of 1h Perfluoropentane

Environmental Persistence and Degradation Pathways

The defining feature of PFAS, including 1H-Perfluoropentane, is the strength of the carbon-fluorine (C-F) bond. service.gov.ukmst.dk This bond is exceptionally stable, rendering these compounds highly resistant to degradation under typical environmental conditions. service.gov.ukoup.com

This compound is expected to be highly resistant to abiotic degradation mechanisms such as hydrolysis and photolysis. Studies on its close structural analogue, 1H-PFHx, show that it does not hydrolyze. service.gov.uk The C-F bond is not susceptible to cleavage by water. Similarly, these compounds are resistant to degradation by UV radiation in the environment. mst.dk While some polyfluorinated substances can undergo atmospheric oxidation initiated by hydroxyl (OH) radicals, the fully fluorinated chain of this compound is exceptionally stable. mst.dkmst.dk The primary point of potential atmospheric degradation is the carbon-hydrogen (C-H) bond, leading to a long but finite atmospheric lifetime. For the analogue 1H-PFHx, the atmospheric half-life is estimated to be 31 years, suggesting that this compound also persists in the atmosphere for extended periods. service.gov.uk

Available data suggests that this compound has very limited potential for biotransformation. Research on 1H-PFHx indicates that it is not readily biodegradable. service.gov.uk The high stability of the perfluorinated alkyl chain makes it resistant to microbial attack. rsc.org While slow degradation of 1H-PFHx was observed in laboratory biodegradation tests, realistic environmental half-lives for aquatic or terrestrial compartments could not be determined. service.gov.uk

In general, perfluorinated acids are considered non-biodegradable under both aerobic and anaerobic conditions. mst.dk While some more complex polyfluorinated "precursor" compounds can be transformed by microorganisms into persistent perfluoroalkyl acids (PFAAs), compounds like this compound are themselves highly recalcitrant. mst.dkenvironment.govt.nz Research has shown that 1H-perfluoroalkanes can be formed as metabolites from the biotransformation of other PFAS, such as perfluoroalkyl phosphinic acids (PFPiAs), in mammals. nih.gov However, once formed, they are not readily eliminated or further degraded. nih.gov

Environmental Persistence Data for 1H-Perfluoroalkane Analogues

| Compound | CAS No. | Property | Finding | Citation |

|---|---|---|---|---|

| 1H-Perfluorohexane (Analogue) | 355-37-3 | Biodegradability | Not readily biodegradable. | service.gov.uk |

| 1H-Perfluorohexane (Analogue) | 355-37-3 | Hydrolysis | Does not hydrolyze. | service.gov.uk |

| 1H-Perfluorohexane (Analogue) | 355-37-3 | Atmospheric Half-Life | 31 years. | service.gov.uk |

| General Perfluorinated Acids | N/A | Environmental Biodegradation | Not biodegradable in water or soil under aerobic or anaerobic conditions. | mst.dk |

Given its high resistance to degradation, significant environmental transformation of this compound is not expected. However, based on the behavior of its analogue 1H-PFHx, a hypothetical degradation pathway can be proposed. The initial step would likely involve the oxidation of the C-H bond. For 1H-PFHx, it is suggested that transformation could lead to the formation of perfluorohexan-1-ol, which could then be further oxidized to perfluorohexanoic acid (PFHxA). service.gov.uk Following this model, the transformation of this compound would likely yield perfluoropentan-1-ol and subsequently perfluoropentanoic acid (PFPeA).

Potential Transformation Pathway for this compound

| Initial Compound | Potential Intermediate Product | Potential Final Product | Basis of Pathway |

|---|---|---|---|

| This compound | Perfluoropentan-1-ol | Perfluoropentanoic Acid (PFPeA) | Analogy to 1H-Perfluorohexane degradation pathway. service.gov.uk |

Biotransformation Potential and Environmental Half-Lives

Environmental Mobility and Distribution Across Media

The physical and chemical properties of this compound, particularly its volatility, suggest it is highly mobile in the environment, with a strong tendency to partition into the atmosphere.

With an estimated atmospheric half-life analogous to the 31 years of 1H-PFHx, this compound has a significant potential for long-range atmospheric transport. service.gov.uk Once released, volatile PFAS like hydrofluorocarbons are expected to reside predominantly in the air. service.gov.uk This long atmospheric lifetime allows for widespread distribution, including transport to remote regions far from original sources. mst.dkmst.dk Global dispersion models for air pollutants consider factors like prevailing winds, atmospheric stability, and rates of photodegradation to predict the movement of chemicals. carnegiescience.edu For a persistent and volatile compound like this compound, these models would predict its contribution to the global background of atmospheric PFAS.

Due to its high volatility and low water solubility, this compound is expected to rapidly partition from water and soil into the atmosphere. service.gov.uk This behavior is consistent with other volatile PFAS, which show limited retention in aquatic or terrestrial systems. service.gov.ukconcawe.eu While many PFAS are known to adsorb to sediment and organic matter, the partitioning behavior is highly dependent on the specific structure of the compound, with shorter-chain and more volatile substances showing a higher potential for aqueous and atmospheric transport. mst.dkusgs.gov For this compound, the dominant environmental compartment is predicted to be the atmosphere, limiting its concentration and persistence in water, soil, and sediment. service.gov.uk

Sorption Mechanisms to Geologic and Organic Matrices

The environmental distribution of this compound is significantly governed by its sorption to geological and organic materials. This process dictates its mobility in soil and aquatic environments. The principal mechanisms behind this sorption are hydrophobic interactions, driven by the compound's chemical structure.

This compound possesses a highly fluorinated carbon chain, which makes it hydrophobic (water-repelling). This characteristic is the primary driver for its partitioning out of water and into organic matter-rich materials like soil and sediment. researchgate.net The sorption of similar per- and polyfluoroalkyl substances (PFAS) has been shown to increase with the length of the fluorinated carbon chain and the organic matter content of the soil. researchgate.netresearchgate.net This suggests that this compound will preferentially associate with the organic fraction of soils and sediments.

While hydrophobic interactions are dominant, electrostatic interactions can also play a role, particularly for shorter-chain PFAS. researchgate.net The single hydrogen atom in this compound could potentially lead to weak dipole-dipole interactions with charged sites on mineral surfaces, such as clays, or functional groups within organic matter. However, these electrostatic forces are generally considered secondary to the strong hydrophobic effects. researchgate.net

| Selected PFAS Compounds and their Log Koc Values |

| Compound |

| Perfluorobutanoic acid (PFBA) |

| Perfluoropentanoic acid (PFPeA) |

| Perfluorohexanoic acid (PFHxA) |

| Perfluoroheptanoic acid (PFHpA) |

| Perfluorooctanoic acid (PFOA) |

| Perfluorononanoic acid (PFNA) |

| Perfluorodecanoic acid (PFDA) |

| Perfluorobutane sulfonate (PFBS) |

| Perfluorohexane (B1679568) sulfonate (PFHxS) |

| Perfluorooctane sulfonate (PFOS) |

| This table is adapted from the ECHA Annex XV Restriction Report on PFASs and illustrates the general trend of increasing sorption with chain length. toxicdocs.org |

Bioaccumulation Potential in Environmental Organisms

Bioaccumulation, the accumulation of chemicals in an organism from all environmental sources, is a key consideration for assessing the environmental risk of this compound.

Comparative Analysis with Per- and Polyfluoroalkyl Substances (PFAS) in Environmental Biota

In comparison to legacy long-chain PFAS, such as perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS), this compound is anticipated to have a lower bioaccumulation potential. This is primarily due to its shorter fluorinated chain length. mst.dk Generally, the bioaccumulation of perfluoroalkyl acids (PFAAs) increases with the length of the perfluorinated chain. nih.gov For example, long-chain PFAS are known to be more bioaccumulative than their short-chain counterparts. wa.gov

Factors Influencing Uptake and Depuration in Non-Human Organisms

The processes of uptake (absorption) and depuration (elimination) of this compound in organisms are governed by both the chemical's properties and the organism's biology.

Factors influencing uptake:

Exposure Pathways: For aquatic life, uptake primarily occurs via contact with contaminated water and sediment, with some contribution from diet. environment.govt.nz The main routes are often across the gills or skin. umn.edu

Chemical Properties: The hydrophobicity of this compound drives its partitioning into organisms from the surrounding water.

Organism Physiology: Factors such as an organism's lipid content can influence the extent of uptake, as hydrophobic compounds tend to accumulate in fatty tissues. umn.edu

Factors influencing depuration:

Metabolism: The presence of a C-H bond in this compound makes it susceptible to metabolic breakdown, a key distinction from perfluorinated substances. nih.gov This process can transform the parent compound into more water-soluble forms that are more easily excreted. For instance, studies on other PFAS precursors have shown that cytochrome P450 enzymes can be involved in their metabolism. researchgate.net This metabolic pathway is a significant contributor to its lower persistence and bioaccumulation potential compared to PFAAs. nih.govscholaris.ca

Excretion: Elimination from the body can occur via urine and feces. mst.dk The rate of elimination often varies between species and can be influenced by sex-specific differences in renal clearance. mst.dk

Biological Half-Life: The elimination half-life of PFAAs generally decreases with shorter chain lengths. mst.dk While specific data for this compound is scarce, a study on 1H-perfluorohexane reported bioconcentration factors (BCF) in fish ranging from >=336 to <=658, but noted that persistence and bioaccumulation are considered unlikely. fishersci.frthermofisher.com

The combination of a shorter chain length and a metabolically susceptible C-H bond suggests that this compound has a lower bioaccumulation potential than legacy long-chain PFAS.

Advanced Analytical Characterization of 1h Perfluoropentane

Spectroscopic Techniques for Structural Elucidation and Quantification

The definitive identification and quantification of 1H-Perfluoropentane (C5HF11), a significant compound in the realm of fluorinated substances, relies on a suite of advanced analytical techniques. Spectroscopic methods are paramount in providing detailed structural information and enabling precise measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of fluorinated compounds like this compound. emerypharma.com Both proton (¹H) and fluorine-19 (¹⁹F) NMR provide critical data for confirming the molecule's identity and purity.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is characterized by a single multiplet in the upfield region. This signal corresponds to the lone proton attached to the terminal carbon. The chemical shift and multiplicity of this peak are highly informative. The exact chemical shift can be influenced by the solvent, concentration, and temperature. washington.edu

¹⁹F NMR Spectroscopy: Due to the presence of eleven fluorine atoms, the ¹⁹F NMR spectrum of this compound is more complex and provides a detailed fingerprint of the molecule. The spectrum exhibits multiple distinct signals corresponding to the different fluorine environments along the carbon chain. The chemical shifts and coupling constants (J-coupling) between neighboring fluorine atoms and between fluorine and the proton are key parameters for unambiguous structural assignment. The analysis of ¹⁹F NMR is similar to ¹H NMR in principle but covers a wider range of chemical shifts. magritek.com The robustness and effectiveness of ¹⁹F NMR make it a rapid and reliable method for quantitative analysis of fluorinated compounds. rsc.org

| NMR Data for this compound | |

| Nucleus | Typical Chemical Shift (ppm) |

| ¹H | Varies, typically a multiplet |

| ¹⁹F | Multiple distinct signals |

Note: Specific chemical shifts and coupling constants require experimental determination under defined conditions.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for its quantification in various matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Fluorinated Compounds

While this compound itself is volatile, LC-MS/MS is a crucial technique for the analysis of a broad range of per- and polyfluoroalkyl substances (PFAS), including potential precursors or degradation products of this compound. nih.govlcms.cz This method is particularly valuable for analyzing non-volatile, ionic, or thermally labile fluorinated compounds in complex matrices like environmental water samples or biological fluids. proceedings.scienceresearchgate.netlcms.cz The use of tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity, allowing for the detection of trace levels of contaminants. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Given its volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the analysis of this compound. tandfonline.com The compound is first separated from other components in a mixture by the gas chromatograph before being introduced into the mass spectrometer for detection and identification. The resulting mass spectrum, which shows the fragmentation pattern of the molecule, is a unique fingerprint that allows for confident identification. Studies have shown that the mass spectrum of 1H-perfluoroalkanes provides characteristic hydride fragments. tandfonline.comresearchgate.net GC-MS is widely used for the analysis of volatile fluorinated compounds in various applications, including monitoring emissions from industrial processes. markes.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of this compound with a high degree of confidence. measurlabs.com This capability is essential for distinguishing between compounds with the same nominal mass but different elemental formulas. nih.gov HRMS is a powerful tool for the non-target analysis and identification of unknown fluorinated compounds in complex samples. nist.govacs.org

| Mass Spectrometry Data for this compound | |

| Molecular Formula | C5HF11 chemimpex.com |

| Molecular Weight | 270.05 g/mol chemimpex.com |

| Exact Mass | 270.0409 g/mol guidechem.com |

Vibrational Spectroscopy (e.g., Infrared, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the molecular vibrations of this compound. edinst.comkucourses.dk These techniques are complementary and can be used to obtain a more complete picture of the molecular structure. edinst.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the stretching and bending vibrations of its chemical bonds. The C-H and C-F stretching vibrations will appear at distinct frequencies, providing evidence for the presence of these functional groups. The strong absorptions associated with C-F bonds are typically found in the fingerprint region of the IR spectrum.

Raman Spectroscopy: Raman spectroscopy is also sensitive to the vibrational modes of the molecule. rsc.org For this compound, the symmetric vibrations of the perfluorinated carbon backbone are often strong in the Raman spectrum. The selection rules for Raman and IR spectroscopy are different, meaning that some vibrations may be active in one technique but not the other. edinst.com This complementarity is valuable for a thorough structural characterization. americanpharmaceuticalreview.comtudublin.ie

Detailed experimental IR and Raman spectra with specific band assignments for this compound are dependent on the acquisition conditions and are best obtained from dedicated spectroscopic studies.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Composition

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly sensitive quantitative technique used to determine the elemental composition and chemical state of elements on a material's surface. malvernpanalytical.comeag.comthermofisher.comwikipedia.org The analysis depth is typically between 5 to 10 nanometers. eag.comwikipedia.org The technique involves irradiating a sample with monochromatic X-rays, which causes the emission of photoelectrons from the inner-shell orbitals of atoms. malvernpanalytical.comeag.com The kinetic energy of these emitted electrons is measured, and from this, the binding energy can be calculated. This binding energy is unique to each element and its chemical environment, allowing for detailed chemical state analysis. malvernpanalytical.comthermofisher.com

For fluorinated compounds like this compound, XPS is particularly useful for determining the degree of fluorination and identifying the different types of carbon-fluorine bonds present. researchgate.netutl.pt The high electronegativity of fluorine results in significant shifts in the binding energies of adjacent carbon atoms, which can be readily detected.

In the high-resolution C 1s spectrum of a fluorinated organic compound, several distinct peaks can be resolved, corresponding to different chemical environments of the carbon atoms. The binding energy of the C 1s peak increases with the number of fluorine atoms attached to the carbon. For instance, the C 1s spectrum of fluorinated polymers often shows components assigned to C-C/C-H, C-F, CF2, and CF3 groups. researchgate.net

A key challenge in the XPS analysis of fluorinated polymers is the potential for sample degradation under X-ray irradiation. utl.pt This can lead to defluorination and changes in the surface chemistry. Therefore, it is crucial to use low X-ray doses and short acquisition times to minimize this effect. Another consideration is charge referencing, as the insulating nature of many fluorinated materials can lead to surface charging. Referencing the F 1s peak can sometimes provide more consistent results than the traditional adventitious carbon peak. utl.pt

Interactive Data Table: Typical XPS Binding Energies for Fluorocarbon Moieties

| Functional Group | C 1s Binding Energy (eV) | F 1s Binding Energy (eV) |

| C-C/C-H | ~285.0 | N/A |

| C-CF | Increases with fluorine content | ~686-688 |

| -CF2- | Well-developed for highly fluorinated samples researchgate.net | ~686-688 |

| -CF3 | Well-developed for highly fluorinated samples researchgate.net | ~686-688 |

| F-Metal | N/A | ~682 |

Note: The exact binding energies can vary depending on the specific chemical environment and instrument calibration.

Chromatographic Separation Methodologies

Chromatography is a fundamental analytical technique used to separate, identify, and quantify components in a mixture. wikipedia.org For a compound like this compound, various chromatographic methods can be employed, each with its own advantages depending on the analytical goal.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components in a liquid mixture. wikipedia.org It utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. wikipedia.org The separation is based on the differential interactions of the analytes with the stationary phase. wikipedia.org

For fluorinated compounds, reversed-phase HPLC (RP-HPLC) is commonly used. nih.gov In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of water and methanol (B129727) or acetonitrile). dtic.mil The retention of fluorinated compounds in RP-HPLC is influenced by both their hydrophobicity and their fluorine content. silicycle.com More hydrophobic and more highly fluorinated molecules tend to be retained longer on the column. silicycle.com

The detection of this compound in HPLC can be challenging due to its lack of a strong UV-Vis chromophore. Therefore, alternative detection methods are often necessary. One such method is coupling the HPLC system to a mass spectrometer (HPLC-MS). nih.govspeciation.net This allows for both sensitive detection and structural confirmation of the analyte. Another approach involves derivatization to attach a fluorescent tag to the molecule, enabling highly sensitive fluorescence detection. nih.gov

Interactive Data Table: HPLC Parameters for Fluorinated Compound Analysis

| Parameter | Typical Conditions |

| Column | Reversed-phase (e.g., C18, PFP) silicycle.comnih.gov |

| Mobile Phase | Methanol/Water or Acetonitrile/Water gradient dtic.mil |

| Detector | Mass Spectrometry (MS) nih.govspeciation.net, Fluorescence (with derivatization) nih.gov |

| Sample Preparation | Dissolution in a suitable organic solvent (e.g., methanol) dtic.mil |

Gas Chromatography (GC)

Gas Chromatography (GC) is a premier technique for the analysis of volatile and semi-volatile compounds. nih.govtandfonline.com In GC, the sample is vaporized and transported by an inert carrier gas (the mobile phase) through a column containing a stationary phase. mdpi.com Separation is achieved based on the compound's boiling point and its interaction with the stationary phase.

This compound is a volatile compound, making it well-suited for GC analysis. eurofinsus.comnutechinst.commarkes.com The choice of the GC column is critical for achieving good separation. Non-polar columns, such as those with a 5% diphenyl / 95% dimethyl polysiloxane phase, or mid-polar columns are often used for the analysis of neutral per- and polyfluoroalkyl substances (PFAS). nih.gov

Coupling GC with a mass spectrometer (GC-MS) provides a powerful tool for the identification and quantification of this compound. tandfonline.commdpi.comosti.gov The mass spectrometer can provide a unique fragmentation pattern (mass spectrum) for the compound, which serves as a chemical fingerprint for its identification. For example, the mass spectrum of 1H-perfluoroalkanes can be compared to database spectra for confirmation. tandfonline.com Thermal desorption (TD)-GC-MS is a specific application used for analyzing volatile fluorinated compounds in air samples. eurofinsus.commarkes.com

Interactive Data Table: GC-MS Parameters for Volatile Fluorinated Compound Analysis

| Parameter | Typical Conditions |

| Column | Non-polar (e.g., HP-5MS) or Mid-polar nih.govmdpi.com |

| Carrier Gas | Helium mdpi.com |

| Injection | Thermal Desorption (for air samples) eurofinsus.commarkes.com, Split/Splitless |

| Detector | Mass Spectrometry (MS) tandfonline.commdpi.com |

| MS Ionization Mode | Electron Ionization (EI) nih.gov |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a separation technique that uses a supercritical fluid as the mobile phase, most commonly carbon dioxide. selerity.comtechnologynetworks.com SFC is particularly advantageous for the analysis of compounds that are not easily analyzed by either GC or HPLC, such as non-volatile or thermally labile molecules. selerity.com For fluorinated polymers, which can have poor solubility in common HPLC solvents and are non-volatile for GC, SFC can be a very effective analytical method. selerity.com

The use of supercritical CO2 as the mobile phase makes SFC a "green" and cost-effective technique. technologynetworks.com The separation in SFC is influenced by the analyte's solubility in the supercritical fluid, which can be tuned by adjusting the pressure and temperature, as well as by adding a co-solvent (modifier) such as methanol. In some cases, SFC can provide higher efficiency and faster separations compared to HPLC. technologynetworks.com

For the analysis of organofluorine compounds, SFC can be coupled with mass spectrometry (SFC-MS). nih.govacs.orgnews-medical.net This combination allows for the sensitive and selective analysis of complex mixtures. For instance, SFC-MS/MS has been used for the analysis of ultrashort-chain (C2–C3) per- and polyfluoroalkyl substances. nih.govacs.org

Interactive Data Table: SFC System Parameters for Fluorinated Compound Analysis

| Parameter | Typical Conditions |

| Mobile Phase | Supercritical Carbon Dioxide (CO2) selerity.comtechnologynetworks.com |

| Co-solvent (Modifier) | Methanol (MeOH) nih.govacs.org |

| Column | Packed or Capillary selerity.com |

| Detector | Mass Spectrometry (MS) nih.govacs.orgnews-medical.net, Flame Ionization Detector (FID) selerity.com |

Elemental Analysis for Fluorine Content

Combustion Ion Chromatography (CIC)

Combustion Ion Chromatography (CIC) is a robust technique for the determination of total fluorine content in a sample. qa-group.commeasurlabs.comeag.comn-analytech.co.jp This method is particularly useful for quantifying the total amount of organofluorine compounds, including this compound, without needing to identify each individual compound. measurlabs.comacs.org

The CIC process involves the complete combustion of the sample in a high-temperature furnace in the presence of oxygen. qa-group.comeag.comthermofisher.com During combustion, all fluorine-containing compounds are converted into hydrogen fluoride (B91410) (HF). qa-group.comresearchgate.net The resulting gases are then passed through an absorption solution, where the HF is trapped and converted to fluoride ions (F-). eag.comthermofisher.com Finally, the concentration of fluoride ions in the absorption solution is quantified using ion chromatography. qa-group.comeag.com

CIC is a valuable screening tool in PFAS analysis because it can detect the presence of fluorinated compounds that may not be captured by targeted methods like LC-MS/MS. measurlabs.comacs.orgthermofisher.com The technique can be used to determine various sum parameters, including total fluorine (TF), total organic fluorine (TOF), and adsorbable organic fluorine (AOF). qa-group.comacs.orgshimadzu.com This provides a more comprehensive picture of the total fluorine burden in a sample. acs.orgnorden.org

Interactive Data Table: CIC Technical Specifications

| Parameter | Typical Values |

| Sample Type | Solid, Liquid, Gas measurlabs.comeag.com |

| Maximum Combustion Temperature | Up to 1100 °C eag.comthermofisher.com |

| Elements Detected | F, Cl, Br, I, S eag.comn-analytech.co.jp |

| Detection Limits | Sub-μg/g level eag.com |

| Analytical Technique | Ion Chromatography qa-group.comeag.com |

Total Organic Fluorine (TOF) Quantification

The primary and most established technique for determining TOF is Combustion Ion Chromatography (CIC). norden.orgchemrxiv.org The fundamental principle of the CIC method involves the high-temperature combustion of a sample, which can be in a solid, liquid, or gaseous state. norden.org During this process, which occurs in a furnace at temperatures between 900°C and 1100°C, all organofluorine compounds are mineralized. ebcne.orgeurofins.com The fluorine atoms are converted into hydrogen fluoride (HF), which is then captured in an absorption solution. eurofins.com This solution is subsequently injected into an ion chromatograph (IC) to quantify the concentration of the fluoride ion (F-). ebcne.orgeurofins.com The resulting measurement represents the total concentration of organic fluorine in the original sample.

Variations of this method include the analysis of Extractable Organic Fluorine (EOF) and Adsorbable Organic Fluorine (AOF). norden.orgmontrose-env.com These methods use specific sample preparation steps, such as solvent extraction or adsorption onto activated carbon, to isolate different fractions of the total organofluorine content before the combustion and IC analysis step. montrose-env.comchromatographyonline.com AOF, for instance, is frequently applied to aqueous samples to capture and measure organofluorine compounds present in water. montrose-env.commetrohm.com

Research findings consistently demonstrate that TOF analysis often reveals a significant quantity of unidentified organofluorine compounds when compared to targeted analyses. This "gap" highlights the presence of compounds for which analytical standards may not exist or which are not included in standard monitoring lists.

For example, a study of various consumer products known or suspected to contain per- and polyfluoroalkyl substances (PFAS) revealed a substantial difference between the TOF concentration and the sum of individually quantified PFAS, as shown in the table below.

| Product Type | Sum of Targeted PFAS (µg/m²) | Total Organic Fluorine (TOF) (µg/m²) | Unidentified Organic Fluorine (%) |

|---|---|---|---|

| Food Packaging | 15 | 150 | 90.0% |

| Waterproofing Spray | 2,500 | 300,000 | 99.2% |

| Textile Impregnation | 80 | 9,500 | 98.9% |

This table is based on conceptual data from studies showing a large gap between TOF and targeted PFAS analysis in consumer goods. diva-portal.org

Similarly, environmental monitoring studies often find that known PFAS account for only a fraction of the TOF detected. In a study of a wastewater treatment plant (WWTP), the sum of 15 targeted perfluorinated compounds (PFCs) represented, on average, only 22% of the total organic fluorine measured in the effluent. jst.go.jp This indicates that a large portion of the organofluorine compounds passing through the treatment system are not the commonly monitored substances.

| Sample Type | Average TOF Concentration (ng-F/L) | Average Σ15 PFCs Concentration (ng-F/L) | Σ15 PFCs as % of TOF |

|---|---|---|---|

| WWTP Effluent | 748 | 165 | 22% |

| River Water | 458 | 101 | 22% |

| Lake Water | 175 | 39 | 22% |

Data sourced from a study in the Lake Biwa – Yodo river basin. jst.go.jp

These findings underscore the importance of TOF quantification in the advanced analytical characterization of samples containing organofluorine compounds like this compound. While targeted methods are essential for identifying and quantifying known substances, TOF analysis provides a more complete picture of the total organofluorine burden, accounting for both known and unknown compounds.

Applications of 1h Perfluoropentane in Specialized Research Domains

Role in Materials Science and Polymer Chemistry

1H-Perfluoropentane and its close structural analogues are utilized in the synthesis and formulation of advanced fluorinated materials and composites. Its unique properties are leveraged to create novel substances and to control the structure of complex polymer systems like microcapsules.

1H-Perfluoroalkanes, including this compound, serve as valuable precursors for creating more complex fluorinated molecules. A significant synthetic advancement is the copper-catalyzed arylation of 1H-perfluoroalkanes, which allows for the direct formation of a carbon-carbon bond between the perfluoroalkyl chain and an aryl group. marquette.edu This method employs a copper chloride/phenanthroline catalyst system to couple various 1H-perfluoroalkanes with aryl iodides. marquette.edu

The general mechanism involves the deprotonation of the 1H-perfluoroalkane by a strong base like TMP2Zn (tetramethylpiperidide zinc), followed by transmetalation with the copper catalyst. This intermediate copper species then reacts with the aryl iodide to yield the arylated perfluoroalkane product. marquette.edu This process is notable for its use of readily available 1H-perfluoroalkanes as the perfluoroalkyl source. marquette.edu Research has demonstrated the versatility of this reaction with various substrates. marquette.edu

Table 1: Research Findings on Copper-Catalyzed Arylation of 1H-Perfluoroalkanes

| Aryl Iodide | 1H-Perfluoroalkane | Yield (%) | Reference |

|---|---|---|---|

| 4-Iodoanisole | 1H-Perfluorobutane | 77% | marquette.edu |

| 4-Iodoanisole | 1H-Perfluorohexane | 86% | marquette.edu |

| 4-Iodotoluene | 1H-Perfluorohexane | 81% | marquette.edu |

| 1-Iodo-4-(trifluoromethyl)benzene | 1H-Perfluorohexane | 70% | marquette.edu |

Perfluorocarbons (PFCs) like perfluoropentane are frequently used as the core material in polymer microcapsules for applications such as ultrasound contrast agents. nih.govsci-hub.se The chemical and physical properties of the encapsulated PFC, along with the choice of polymer shell material, critically determine the final morphology and encapsulation efficiency of the microcapsules. nih.govnumberanalytics.com The inherent hydrophobicity and lipophobicity of PFCs present a challenge in forming stable emulsions, making the polymer's interfacial behavior a key factor in achieving desired structures. nih.gov

Research on the encapsulation of perfluorohexane (B1679568) (PFH), a close analogue of this compound, demonstrates that polymer end-group chemistry has a profound impact on capsule morphology. nih.gov Using an emulsion-evaporation process, different biodegradable polymers resulted in vastly different structures. While PLGA (poly(lactic-co-glycolic acid)) successfully forms core-shell microcapsules, polymers with different end-groups, such as PLA-COOH (carboxyl-terminated polylactic acid) and PLA-COOR (ester-terminated polylactic acid), lead to decentered "eye" and "acorn" morphologies, respectively. nih.gov This is attributed to the polymer's ability to adsorb at the interface between the solvent (e.g., dichloromethane) and water, and the stability of the PFC droplet within the emulsion. nih.gov

Furthermore, incorporating fluorinated end-groups into the polymer shell can enhance the encapsulation efficiency of a PFC core due to favorable "fluorous" interactions. acs.org Studies using fluorinated PLA polymers to encapsulate PFH showed that short fluorinated chains promoted the formation of core-shell morphologies, while longer fluorinated chains led to multinucleated capsules. acs.org The efficiency of encapsulation is a critical parameter, with research showing that fluorination of the polymer shell can double the amount of encapsulated PFH compared to non-fluorinated polymers. core.ac.uk

Table 2: Influence of Polymer Type on Perfluorocarbon Microcapsule Morphology

| Polymer Shell | PFC Core | Resulting Morphology | Reference |

|---|---|---|---|

| PLGA | Perfluorohexane | Core-shell | nih.gov |

| PLA-COOH | Perfluorohexane | Decentered "eye" | nih.gov |

| PLA-COOR | Perfluorohexane | "Acorn" | nih.gov |

| PLA with short fluorinated end-groups (C3F7, C6F13) | Perfluorohexane | Core-shell | acs.org |

Precursor in the Synthesis of Novel Fluorinated Materials

Catalysis and Reaction Modification Studies

In the field of catalysis, certain fluorinated hydrocarbons are explored as reaction modifiers that can significantly enhance the performance of catalytic systems, particularly in polymerization and oligomerization processes.

Research into ethylene (B1197577) oligomerization has identified 1H-Perfluorohexane (1H-PFH), a close structural analogue of this compound, as a highly effective modifier. tulane.edu In a catalyst system composed of a silicon-bridged N,P ligand and a Cr(III) complex for ethylene tri-/tetramerization, the addition of 1H-PFH was shown to dramatically increase catalytic activity. tulane.edu Specifically, at a reaction temperature of 90°C, the activity of the catalyst was boosted from 0.95 × 10⁶ g·(mol Cr·h)⁻¹ without the modifier to 5.66 × 10⁶ g·(mol Cr·h)⁻¹ with the addition of 1H-PFH. tulane.edu This demonstrates the significant promoting effect of the fluorinated modifier on the selective production of 1-hexene (B165129) and 1-octene. tulane.eduacs.org

Table 3: Effect of 1H-Perfluorohexane (1H-PFH) Modifier on Ethylene Oligomerization

| Modifier | Temperature (°C) | Activity (10⁶ g·(mol Cr·h)⁻¹) | Selectivity for 1-Hexene + 1-Octene (%) | Reference |

|---|---|---|---|---|

| None | 90 | 0.95 | 87.1 | tulane.edu |

Application as Modifiers in Oligomerization and Polymerization Processes

Advanced Research in Thermal Management and Phase-Change Phenomena

This compound is a material of interest in research concerning thermal management and phase-change phenomena, largely due to its low boiling point and the high stability of its carbon-fluorine bonds. nist.govnih.gov The NIST Chemistry WebBook provides key phase change data for this compound. nist.govnist.gov

Table 4: Physical and Phase-Change Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅HF₁₁ | nist.govnist.gov |

| Molecular Weight | 270.0439 g/mol | nist.govnist.gov |

| CAS Number | 375-61-1 | nist.govnist.gov |

A significant area of research is the phenomenon of acoustic droplet vaporization (ADV), where liquid perfluorocarbon nanodroplets, including those made from perfluoropentane, are vaporized into gaseous microbubbles upon exposure to ultrasound. kcl.ac.uk This rapid liquid-to-gas phase change is being extensively studied for biomedical applications, where the resulting microbubbles can act as ultrasound contrast agents or be used to release therapeutic agents. sci-hub.sekcl.ac.uk Studies show that perfluoropentane nanodroplets lose their core content faster than those made with perfluorohexane, indicating different stability and phase-change characteristics. kcl.ac.uk

While much of the current research on PFP's phase-change properties is focused on medicine, the underlying principles are relevant to advanced thermal management. frontiersin.org The ability to undergo a rapid phase transition makes such materials candidates for use as heat transfer fluids or in two-phase cooling systems. mdpi.com The high thermal stability imparted by the strong C-F bonds makes fluorocarbons suitable for applications involving heat resistance. nih.gov

Utilization in Heat-Triggered Nanoformulations for Research Applications

A significant area of research involves the incorporation of this compound into nanoformulations that are sensitive to thermal stimuli. These systems are engineered to remain stable under normal physiological conditions but undergo a rapid physical change when exposed to a specific temperature threshold, enabling controlled release or activation of encapsulated materials for research purposes.

A prominent example is the design of nanoformulations for investigations into heat-triggered tumor-specific ferroptosis, a form of programmed cell death dependent on iron. mdpi.comacs.org In one such study, researchers developed a nanoformulation where iron oxide nanoparticles (Fe₃O₄ NPs) were encapsulated along with this compound (1H-PFP). acs.orgnih.gov This complex, sometimes modified with peptides for targeting, is designed to utilize the phase transition of 1H-PFP. mdpi.com The boiling point of perfluoropentane is 29.2°C, which is below normal body temperature, but when encapsulated within a nanostructure, this phase transition can be elevated and triggered at a higher, specific temperature. tandfonline.com

In these research models, localized heating, often achieved by irradiating the nanoformulation with an 808 nm laser, raises the temperature to a moderate level, such as 45°C. acs.orgnih.gov This localized heat triggers the liquid-to-gas phase transition of the 1H-PFP core. mdpi.comacs.org The resulting vaporization leads to a "burst release" of the encapsulated iron oxide nanoparticles directly at the target site. acs.orgnih.gov The released Fe₃O₄ nanoparticles then contribute to the generation of reactive oxygen species (ROS) through processes like the Fenton reaction within the tumor microenvironment, which in turn induces ferroptosis in the cells under investigation. mdpi.comacs.org This strategy allows researchers to study the effects of inducing ferroptosis with high spatial and temporal control, amplified by the heat stress itself. acs.orgnih.gov

Table 1: Example of a this compound-Based Heat-Triggered Nanoformulation in Research

| Nanoformulation Component | Description | Role in Research Model | Trigger | Research Finding |

| Core Material | This compound (1H-PFP) | A phase-change agent that vaporizes upon heating. | Localized heat (e.g., 45°C) via laser irradiation. acs.org | Triggers the structural disruption of the nanocarrier for payload release. acs.orgnih.gov |

| Active Payload | Iron Oxide Nanoparticles (Fe₃O₄ NPs) | A source of iron ions. | Release from the nanocarrier. | Promotes the generation of reactive oxygen species (ROS) to induce ferroptosis. mdpi.comacs.org |

| Shell/Carrier | Polypeptide-modified polymers | Encapsulates the core and payload, may provide targeting. | Designed for stability at body temperature. | Enables controlled, heat-triggered release of the active payload. acs.orgnih.gov |

Fundamental Studies on Phase Transitions in Confined Environments

The functionality of this compound in nanoformulations is critically dependent on its phase behavior within a confined nanoscale environment. The principles governing these transitions are an active area of fundamental research, as the thermodynamic properties of fluids can deviate significantly from their bulk behavior when confined to spaces with dimensions on the nanometer scale. mdpi.comrsc.org

Fundamental experimental and molecular dynamics simulation studies, while often using model fluids like propane, methane, or water, provide the theoretical framework for understanding how a molecule like this compound behaves when encapsulated. mdpi.comrsc.orgresearchgate.net Research has shown that the phase behavior parameters of a fluid, including its density, viscosity, and saturation pressure, are altered by the confinement effect. mdpi.com These properties are often positively correlated with the size of the nanopore; that is, they decrease as the pore size shrinks. mdpi.com

The geometry of the confining environment also plays a crucial role. Studies on fluids within non-uniform nanopores, such as those with sinusoidally shaped walls, reveal that phase transitions like condensation can occur in multiple steps, a phenomenon not observed in the bulk phase. researchgate.netaps.org For instance, a fluid might first form a "bridge" between the narrowest points of the pore before global condensation occurs. researchgate.net These studies help elucidate the limits of stability for different phases (e.g., gas-like, liquid-like, bridge phase) based on the precise geometry of the confinement. researchgate.netaps.org

This body of fundamental research is essential for designing nanoformulations that use this compound. Understanding how confinement affects its liquid-vapor phase transition allows for the precise engineering of nanocarriers. By controlling the size and internal structure of a nanoparticle, researchers can fine-tune the exact temperature or pressure at which the 1H-PFP core will vaporize, ensuring the desired release characteristics for a given research application. mdpi.comrsc.org

Table 2: Comparison of Fluid Phase Behavior in Bulk vs. Confined Nanopore Environments

| Property | Behavior in Bulk Environment | Behavior in Confined Nanopore Environment | Influencing Factors in Confinement |

| Phase Transition Point (e.g., Saturation Pressure) | Occurs at a defined pressure for a given temperature. | Generally lower than in the bulk phase. mdpi.com | Pore size, fluid-wall interactions, pore geometry. mdpi.comresearchgate.net |

| Density | Uniform for a given phase. | Can be non-uniform with density gradients near pore walls; overall density is often lower. mdpi.com | Molecular adsorption and interaction energy with the pore wall. mdpi.com |

| Viscosity | A characteristic value for the fluid. | Generally lower than the bulk value. mdpi.com | Confinement effect, pore height. mdpi.com |

| Condensation Process | A single-step transition from gas to liquid. | Can be a multi-step process (e.g., local bridging followed by global filling). researchgate.net | Pore geometry (e.g., undulated or irregular shapes). researchgate.netaps.org |

Future Research Directions and Sustainable Chemistry Considerations

Emerging Research Trends in Hydrofluorinated Compounds

The field of organofluorine chemistry is actively pursuing more sustainable practices. numberanalytics.com Key trends include the development of new fluorinating agents with reduced environmental impact, derived from renewable sources, that are less toxic and more selective. numberanalytics.com Advances in synthesis methods are also crucial, with a focus on catalytic methods, electrochemical synthesis, and flow chemistry to improve efficiency and reduce waste. numberanalytics.com

A significant area of research is the development of late-stage functionalization (LSF) methodologies, particularly C–H functionalization, which has revolutionized organic synthesis. researchgate.net This allows for the direct introduction of fluorine or fluoroalkyl groups into complex molecules without the need for pre-functionalization, offering a more efficient route to valuable compounds. mdpi.com

Furthermore, there is a growing interest in the synthesis and application of uranium fluoride (B91410) micromaterials for the nuclear industry, with research focusing on controlling their morphology during fluorination. frontiersin.org

Advancements in Green Chemistry for Fluorine-Containing Molecules

Green chemistry principles are increasingly being applied to the synthesis of fluorinated molecules to minimize their environmental footprint. rsc.org

Development of Environmentally Benign Synthetic Routes

A major focus of green fluorine chemistry is the development of more efficient, cost-effective, and environmentally friendly synthetic methods. rsc.orgdovepress.com This includes the use of mechanochemical protocols that eliminate the need for toxic, high-boiling point solvents. rsc.org Solid-state nucleophilic aromatic fluorination using cost-effective reagents like potassium fluoride is one such example. rsc.org

Other innovative approaches include:

Electrochemical Synthesis: This method offers a more energy-efficient and less wasteful alternative to traditional chemical synthesis. numberanalytics.com Electrochemical fluorination (ECF) under mild conditions is a promising sustainable route to critical fluorinated products. researchgate.netbioengineer.org

Catalytic Methods: The use of catalysts, particularly with earth-abundant metals like copper, can significantly reduce the amount of fluorinating agents required and promote C-H activation, an environmentally and economically attractive approach. numberanalytics.comresearchgate.net

Flow Chemistry: Continuous flow processes enhance efficiency, reduce waste, and improve safety compared to traditional batch processes. numberanalytics.com

Direct C-H Fluorination: Transition-metal-catalyzed direct C–H fluorination/perfluoroalkylation of unactivated substrates is a highly desirable pathway for synthesizing fluorine-containing molecules. dovepress.com

Alternative Fluorine Sources: Research is exploring the use of safer and more sustainable fluorine sources, such as caesium fluoride salt and fluorine gas, to replace traditional, often hazardous, reagents. uva.nlrsc.org The transformation of fluorosilicic acid, a byproduct of the phosphate (B84403) fertilizer industry, into anhydrous hydrogen fluoride (AHF) is also being investigated as a sustainable alternative to sourcing from fluorite. frontiersin.org

Design of Sustainable Alternatives with Reduced Environmental Footprint

There is a significant global effort to find safer alternatives to persistent and potentially toxic per- and polyfluoroalkyl substances (PFAS). plasticsengineering.orglisam.com Research is focused on developing:

Bio-based Materials: Materials derived from natural sources like plants or microorganisms are being explored as replacements for PFAS in applications such as cleaning agents. lisam.com

Fluorine-Free Compounds: Companies are actively developing fluorine-free alternatives that offer similar properties without the associated environmental and health risks. lisam.com

Silica-based Coatings: As a readily available and non-toxic mineral, silica (B1680970) is a promising alternative to PFAS in industries like textile and electronics manufacturing. lisam.com

Shorter-Chain PFAS Homologues: While still fluorinated, shorter-chain alternatives are being investigated as potentially less harmful substitutes for long-chain PFAS. hbm4eu.eu

Trifluoroacetic acid (TFA): TFA is being studied as a potential alternative to PFAS in applications like textiles, cookware, and firefighting foams due to its simpler structure and potential for easier degradation under certain conditions. plasticsengineering.org

Identification of Knowledge Gaps and Prioritization of Future Research for 1H-Perfluoropentane

While broad research into hydrofluorinated compounds is advancing, specific data on this compound is less abundant. Key knowledge gaps and areas for future research include:

Toxicity and Environmental Fate: There is a significant lack of toxicological data for many PFAS compounds, including short-chain alternatives. environment.govt.nzarchives.gov For this compound, detailed studies on its environmental fate, persistence, bioaccumulation potential, and toxicity to various organisms are crucial.

Atmospheric Chemistry: Understanding the atmospheric lifetime, degradation pathways, and potential contribution of this compound to global warming is a priority.

Analytical Methods: Developing and validating robust analytical methods for detecting and quantifying this compound in various environmental matrices (air, water, soil, biota) is essential for exposure assessment. europa.eu

Sustainable Synthesis and Decomposition: Research into greener synthetic routes for this compound and, importantly, methods for its efficient and environmentally benign decomposition or recycling is needed.

Performance as a "Sustainable Alternative": If this compound is being considered as an alternative to more harmful substances, a thorough life-cycle assessment is required to ensure it presents a genuinely lower environmental footprint.

Q & A